REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]3[CH2:12][CH2:13][O:14][C:15]([CH2:18][C:19]([OH:21])=[O:20])([CH2:16][CH3:17])[C:10]=3[NH:9][C:8]=12.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O>C(O)C>[CH3:1][CH2:2][C:3]1[C:8]2[NH:9][C:10]3[C@:15]([CH2:18][C:19]([OH:21])=[O:20])([CH2:16][CH3:17])[O:14][CH2:13][CH2:12][C:11]=3[C:7]=2[CH:6]=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
1148 g
|
Type
|
reactant
|
Smiles
|
CCC=1C=CC=C2C1NC3=C2CCOC3(CC)CC(=O)O
|
Name
|
|
Quantity
|
780.8 g
|
Type
|
reactant
|
Smiles
|
CNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
6.4 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
(R)-etodolac meglumine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to crystallise for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
CCC1=CC=CC2=C1NC3=C2CCO[C@]3(CC)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 610 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]3[CH2:12][CH2:13][O:14][C:15]([CH2:18][C:19]([OH:21])=[O:20])([CH2:16][CH3:17])[C:10]=3[NH:9][C:8]=12.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O>C(O)C>[CH3:1][CH2:2][C:3]1[C:8]2[NH:9][C:10]3[C@:15]([CH2:18][C:19]([OH:21])=[O:20])([CH2:16][CH3:17])[O:14][CH2:13][CH2:12][C:11]=3[C:7]=2[CH:6]=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
1148 g
|
Type
|
reactant
|
Smiles
|
CCC=1C=CC=C2C1NC3=C2CCOC3(CC)CC(=O)O
|
Name
|
|
Quantity
|
780.8 g
|
Type
|
reactant
|
Smiles
|
CNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
6.4 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
(R)-etodolac meglumine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to crystallise for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
CCC1=CC=CC2=C1NC3=C2CCO[C@]3(CC)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 610 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |